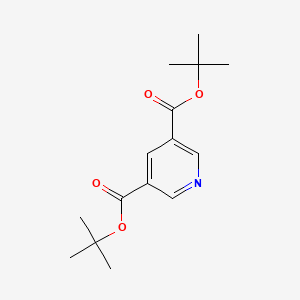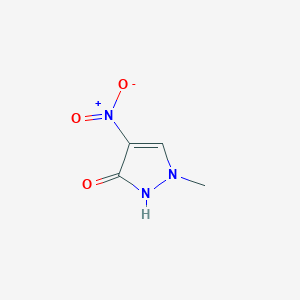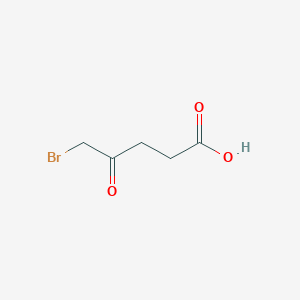
2,3-二羟基-2-甲基丁酸
描述
2,3-Dihydroxy-2-methylbutanoic acid is a dihydroxy monocarboxylic acid that is isovaleric acid which is substituted by hydroxy groups at positions 2 and 3 . It is functionally related to a butyric acid and an isovaleric acid .
Molecular Structure Analysis
The molecular formula of 2,3-Dihydroxy-2-methylbutanoic acid is C5H10O4 . Its structure includes a butanoic acid backbone with hydroxy groups at positions 2 and 3 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2,3-Dihydroxy-2-methylbutanoic acid. It is functionally related to a butyrate .Physical And Chemical Properties Analysis
2,3-Dihydroxy-2-methylbutanoic acid has a molecular weight of 134.13 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 332.2±27.0 °C at 760 mmHg, and a flash point of 168.9±20.2 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2,3-Dihydroxy-2-methylbutanoic acid, focusing on six unique fields:
Biochemical Research
2,3-Dihydroxy-2-methylbutanoic acid is often used as a biochemical reagent in various research studies. Its unique structure makes it valuable for studying metabolic pathways and enzyme interactions, particularly those involving hydroxy acids and their derivatives .
Pharmaceutical Development
In pharmaceutical research, 2,3-Dihydroxy-2-methylbutanoic acid is explored for its potential therapeutic properties. It serves as a precursor or intermediate in the synthesis of various drugs, especially those targeting metabolic disorders and oxidative stress-related conditions .
Nutritional Science
This compound is also significant in nutritional science, where it is studied for its role in metabolic processes. Researchers investigate its impact on energy metabolism and its potential benefits in dietary supplements aimed at enhancing metabolic health .
Chemical Synthesis
In the field of chemical synthesis, 2,3-Dihydroxy-2-methylbutanoic acid is utilized as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical reactions, making it a versatile intermediate in organic synthesis .
Agricultural Chemistry
Agricultural chemists study this compound for its potential applications in plant growth and protection. Its role in metabolic pathways can influence plant health and productivity, leading to the development of new agricultural chemicals and fertilizers .
安全和危害
The safety information for 2,3-Dihydroxy-2-methylbutanoic acid indicates that it may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
2,3-dihydroxy-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(6)5(2,9)4(7)8/h3,6,9H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWPAWLEXIYETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306894 | |
| Record name | 2,3-dihydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-2-methylbutanoic acid | |
CAS RN |
14868-24-7 | |
| Record name | 2,3-Dihydroxy-2-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14868-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 181497 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014868247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC181497 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-2-methylbutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-Dihydroxy-2-methylbutanoic acid interact with enzymes and what are the downstream effects?
A1: Research indicates that 2,3-Dihydroxy-2-methylbutanoic acid acts as a competitive inhibitor of acetolactate decarboxylase (ALDC) []. This enzyme plays a crucial role in the butanediol fermentation pathway, catalyzing the conversion of acetolactate to acetoin []. By inhibiting ALDC, 2,3-Dihydroxy-2-methylbutanoic acid can disrupt this pathway, potentially impacting the production of specific metabolites like acetoin.
Q2: Can you elaborate on the structural features of 2,3-Dihydroxy-2-methylbutanoic acid and its identification in natural sources?
A2: 2,3-Dihydroxy-2-methylbutanoic acid is an open chain diester alkaloid, characterized by the presence of angelic acid esterified with 2,3-dihydroxy-2-methylbutanoic acid []. It was identified as a component of cryptanthine, a novel alkaloid discovered in Cryptantha utahensis, a plant species belonging to the Boraginaceae family [].
Q3: How does the structure of 2,3-Dihydroxy-2-methylbutanoic acid relate to its activity as an enzyme inhibitor?
A3: While the provided research doesn't delve into the specific structure-activity relationship of 2,3-Dihydroxy-2-methylbutanoic acid with ALDC, its structural similarity to the substrate, acetolactate, is likely key to its inhibitory activity []. Competitive inhibitors often mimic the substrate's structure, allowing them to bind to the enzyme's active site and block substrate binding. Further research is needed to fully understand the structural features crucial for its interaction with ALDC.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol](/img/structure/B3047843.png)
![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3047845.png)


